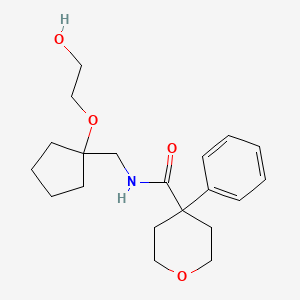
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrClOSi It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-chlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
4-Bromo-3-chlorophenol+tert-butylchlorodimethylsilane→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silicon atom can form strong bonds with other elements. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- (3-Chlorophenoxy)(tert-butyl)dimethylsilane
- (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane
Uniqueness
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring. This dual halogenation provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives. Additionally, the tert-butyl and dimethylsilane groups enhance the compound’s stability and solubility, making it a valuable reagent in various chemical processes.
Propriétés
IUPAC Name |
(4-bromo-3-chlorophenoxy)-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVGYRAGBGVASR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411141.png)
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411142.png)

![N-(2-Chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2411144.png)
![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)

![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2411150.png)

![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)



![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)
